2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a sulfonyl group attached to a tetrahydrothieno[3,2-c]pyridine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thienopyridine Core: The synthesis begins with the construction of the thienopyridine core. This can be achieved through a cyclization reaction involving a suitable diene and a nitrile compound under acidic conditions.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base like pyridine.
Methoxylation: The methoxy group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Amines, azides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-((4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 2-Chloro-5-((4-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Uniqueness
The uniqueness of 2-Chloro-5-((4-methoxy-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine lies in its specific substitution pattern and the presence of both a chloro and a sulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-chloro-5-(4-methoxy-2-methylphenyl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-10-7-12(20-2)3-4-14(10)22(18,19)17-6-5-13-11(9-17)8-15(16)21-13/h3-4,7-8H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZQVOJOWJVDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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